molecular formula C18H25NO3S B2846262 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide CAS No. 1211204-98-6

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide

Cat. No. B2846262
CAS RN: 1211204-98-6
M. Wt: 335.46
InChI Key: XQZCYGXIFGRZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a critical role in the development and function of B cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies and autoimmune diseases.

Scientific Research Applications

Antiviral Applications

Spirothiazolidinone derivatives, which share a structural motif with the queried compound, have been designed and evaluated for antiviral activity. Specifically, derivatives such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E. These compounds were synthesized through a cyclocondensation reaction, highlighting the versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules (Apaydın et al., 2020).

Antihypertensive and Antiarrhythmic Activities

Another study explored the synthesis and evaluation of spirodecane derivatives for dopamine agonist activity. Although the specific compound was not mentioned, related structures such as 7-methyl-1,4-dioxaspiro[4.5]decanes were synthesized and evaluated, with findings suggesting potential applications in the development of drugs targeting the central nervous system and cardiovascular diseases (Brubaker & Colley, 1986).

Antitubercular Drug Development

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, closely related to the queried compound, has been investigated for its potential in antitubercular drug development. These compounds have demonstrated inhibitory effects against human coronavirus and influenza virus, suggesting the broad antiviral and antibacterial potential of spiro compounds (Apaydın et al., 2019).

Synthesis and Medicinal Chemistry

Further studies have focused on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, including structures with spiro[4.5]decane motifs. These compounds have been transformed through various chemical reactions, indicating the chemical flexibility and potential for the development of novel pharmaceuticals (Kuroyan et al., 1995).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-23-16-9-5-4-8-15(16)17(20)19-12-14-13-21-18(22-14)10-6-3-7-11-18/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZCYGXIFGRZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.